1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-(3-morpholinopropoxy)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides . This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3-phenylpropyl)urea: Similar in structure but lacks the morpholinopropoxy group.
1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea derivatives: Various derivatives with modifications to the cyclohexyl or morpholinopropoxy groups.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholinopropoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H31N3O3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3-(3-morpholin-4-ylpropoxy)phenyl]urea |
InChI |
InChI=1S/C20H31N3O3/c24-20(21-17-6-2-1-3-7-17)22-18-8-4-9-19(16-18)26-13-5-10-23-11-14-25-15-12-23/h4,8-9,16-17H,1-3,5-7,10-15H2,(H2,21,22,24) |
InChI Key |
OEXBTVYBXHYQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCCCN3CCOCC3 |
Origin of Product |
United States |
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